molecular formula C24H18ClN5O4S B2742048 5-[(2-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline CAS No. 901756-12-5

5-[(2-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B2742048
CAS RN: 901756-12-5
M. Wt: 507.95
InChI Key: ADMADDCKWGCYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[1,5-c]quinazolines are a class of compounds that have been studied for their potential biological activities . They are part of a larger family of nitrogen-containing heterocyclic compounds known as triazoles . Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, allowing for the construction of diverse novel bioactive molecules .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-c]quinazolines often involves the use of eco-compatible catalysts and reaction conditions . A base-promoted tandem SNAr/Boulton-Katritzky rearrangement has been reported as a method for the formation of functionalized [1,2,4]triazolo[1,5-a]pyridines .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-c]quinazolines is characterized by a five-membered triazole ring fused with a quinazoline ring . The exact structure of “5-[(2-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline” would include additional functional groups attached to this core structure.

Scientific Research Applications

Energetic Materials Development

Compounds with a [1,2,4]triazoloquinazoline structure have been explored for their potential as energetic materials. These compounds can be synthesized effectively using tetrazine-based fused rings as starting materials . They exhibit excellent insensitivity toward external stimuli and show promise as secondary explosives due to their good calculated detonation performance .

Biological Activity and Drug Design

The [1,2,4]triazoloquinazoline derivatives are a rich source of compounds with diverse biological properties. They have been found to possess anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal activities . These compounds interact with biomolecular targets due to their ability to form hydrogen bonds and their high dipole moments, making them candidates for drug design .

Anticancer Agent Synthesis

The fusion of quinazoline and triazole rings, along with the modification of their derivatives, has been reported to demonstrate antitumor properties. These derivatives can be potential anticancer agents, and their synthesis and evaluation are crucial in the development of new therapeutic drugs .

Hydrolytic Stability Studies

The hydrolytic decomposition mechanisms of [1,2,4]triazoloquinazolines have been studied using DFT methods. Understanding these mechanisms is essential for the development of stable pharmaceuticals and other chemical products that require controlled degradation .

Heat-Resistant Explosives

Some [1,2,4]triazoloquinazoline derivatives have shown significant potential as heat-resistant explosives. Their remarkable measured density, excellent thermal stability, and very good calculated detonation performance make them suitable for applications requiring high thermal resistance .

Sensitivity Analysis for Energetic Materials

A detailed study based on X-ray diffraction has been used to illustrate the relationship between weak interactions and the sensitivity of energetic materials. This analysis is vital for designing next-generation fused ring energetic materials for different applications .

Safety And Hazards

The safety and hazards associated with “5-[(2-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline” would depend on its specific biological activities and toxicity. Some triazoles have been associated with adverse events such as hepatotoxicity and hormonal problems .

Future Directions

The future directions for research on “5-[(2-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline” and similar compounds could involve the development of more efficient synthetic protocols, the exploration of their potential biological activities, and the optimization of their properties for drug discovery purposes .

properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5O4S/c1-33-20-11-17-19(12-21(20)34-2)26-24(35-13-15-5-3-4-6-18(15)25)29-23(17)27-22(28-29)14-7-9-16(10-8-14)30(31)32/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMADDCKWGCYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=CC=C4Cl)C5=CC=C(C=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.